Esterification Kinetics: Furanacetic vs. Furoic Acids
The class of furanacetic acids, which includes 2-(furan-3-yl)acetic acid, exhibits dramatically faster acid-catalyzed esterification rates compared to furoic acids. This difference is attributed to the lack of conjugation between the furyl and carboxyl groups in furanacetic acids [1]. The activation energy for furanacetic acid esterification is approximately 10,000 cal/mol, whereas furoic acids require around 16,000 cal/mol [1].
| Evidence Dimension | Esterification rate and activation energy |
|---|---|
| Target Compound Data | Esterifies several hundred times faster than furoic acids; activation energy ~10,000 cal/mol |
| Comparator Or Baseline | Furoic acids (furan-2-carboxylic and furan-3-carboxylic acid) |
| Quantified Difference | Esterification rate: >100× faster; activation energy: ~6,000 cal/mol lower |
| Conditions | Acid-catalyzed esterification in methanol at 25–55 °C |
Why This Matters
The significantly lower activation energy and faster esterification kinetics make 2-(furan-3-yl)acetic acid a more efficient building block for ester-based syntheses, reducing reaction times and energy costs compared to furoic acid derivatives.
- [1] Smith, H. A., Conley, J. B., & King, W. H. (1951). The Kinetics of Esterification and of Catalytic Hydrogenation of the Furoic and Furanacetic Acids. Journal of the American Chemical Society, 73(10), 4633–4636. DOI: 10.1021/ja01154a045 View Source
